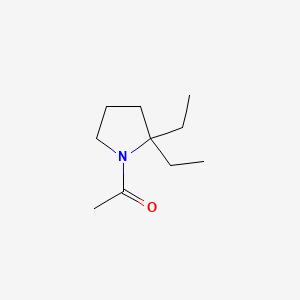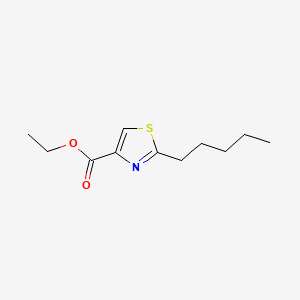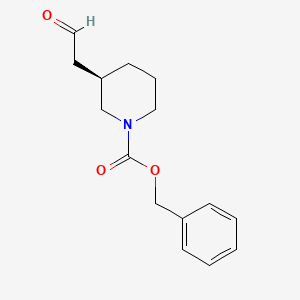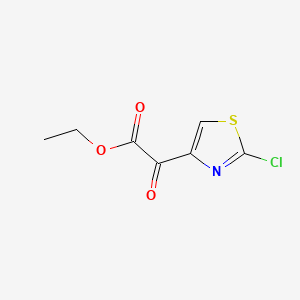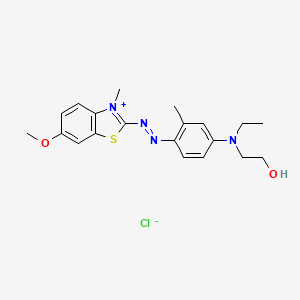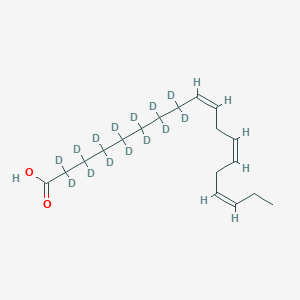
(3-Ethylnaphthalen-1-yl)(1-Pentyl-1H-indol-3-yl)methanon
Übersicht
Beschreibung
JWH 210 3-Ethylnaphthyl-Isomer: ist ein positionsisomeres von JWH 210, einem potenten cannabimimetischen Alkylindol. Diese Verbindung besitzt die Ethylseitenkette an der 3-Position der Naphthylgruppe, anstatt an der 4-Position wie bei JWH 210 .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: : Die Synthese von JWH 210 3-Ethylnaphthyl-Isomer beinhaltet die Alkylierung von 1-Naphthylamin mit Ethylbromid, um die Ethylgruppe an der 3-Position einzuführen. Dies wird gefolgt von der Acylierung des resultierenden 3-Ethylnaphthylamins mit 1-Pentyl-1H-indol-3-carbonsäurechlorid, um das Endprodukt zu bilden .
Industrielle Produktionsmethoden: Die Synthese beinhaltet typischerweise Standardmethoden der organischen Chemie wie Alkylierungs- und Acylierungsreaktionen unter kontrollierten Bedingungen .
Wissenschaftliche Forschungsanwendungen
JWH 210 3-Ethylnaphthyl-Isomer wird hauptsächlich in der forensischen Chemie und Toxikologieforschung eingesetzt. Es dient als analytischer Referenzstandard zur Identifizierung und Unterscheidung synthetischer Cannabinoide in forensischen Proben . Die einzigartige Struktur der Verbindung ermöglicht es Forschern, die Auswirkungen von Positionsisomerie auf die biologische Aktivität und den Metabolismus synthetischer Cannabinoide zu untersuchen .
Wirkmechanismus
Der genaue Wirkmechanismus von JWH 210 3-Ethylnaphthyl-Isomer ist noch nicht vollständig geklärt. Es wird angenommen, dass es ähnlich wie andere synthetische Cannabinoide wirkt, indem es an Cannabinoidrezeptoren im Gehirn bindet, insbesondere am CB1-Rezeptor. Diese Bindung führt zur Aktivierung verschiedener Signalwege, die die Neurotransmitterfreisetzung modulieren und cannabimimetische Wirkungen erzeugen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of JWH 210 3-ethylnaphthyl isomer involves the alkylation of 1-naphthylamine with ethyl bromide to introduce the ethyl group at the 3 position. This is followed by the acylation of the resulting 3-ethylnaphthylamine with 1-pentyl-1H-indole-3-carboxylic acid chloride to form the final product .
Industrial Production Methods: the synthesis typically involves standard organic chemistry techniques such as alkylation and acylation reactions under controlled conditions .
Analyse Chemischer Reaktionen
Arten von Reaktionen: : JWH 210 3-Ethylnaphthyl-Isomer kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Naphthochinone zu bilden.
Reduktion: Reduktionsreaktionen können die Carbonylgruppe in einen Alkohol umwandeln.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen am Indol-Stickstoff oder am Naphthylring eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Naphthochinone.
Reduktion: Alkoholabkömmlinge.
Substitution: Verschiedene substituierte Derivate abhängig vom verwendeten Nucleophil.
Wirkmechanismus
The exact mechanism of action for JWH 210 3-ethylnaphthyl isomer has not been fully elucidated. it is believed to act similarly to other synthetic cannabinoids by binding to cannabinoid receptors in the brain, particularly the CB1 receptor. This binding leads to the activation of various signaling pathways that modulate neurotransmitter release and produce cannabimimetic effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
JWH 210: Die Stammverbindung mit der Ethylseitenkette an der 4-Position der Naphthylgruppe.
JWH 122: Ein ähnliches synthetisches Cannabinoid mit einer Methylgruppe anstelle einer Ethylgruppe.
JWH 018: Ein weiteres synthetisches Cannabinoid mit einem anderen Substitutionsschema an der Naphthylgruppe.
Einzigartigkeit: : JWH 210 3-Ethylnaphthyl-Isomer ist einzigartig aufgrund seiner spezifischen Positionsisomerie, die seine Bindungsaffinität und biologische Aktivität beeinflussen kann. Die Ethylgruppe an der 3-Position des Naphthylrings unterscheidet es von anderen Isomeren und Analogen, was möglicherweise zu unterschiedlichen pharmakologischen Eigenschaften führt .
Eigenschaften
IUPAC Name |
(3-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO/c1-3-5-10-15-27-18-24(22-13-8-9-14-25(22)27)26(28)23-17-19(4-2)16-20-11-6-7-12-21(20)23/h6-9,11-14,16-18H,3-5,10,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFGMPFSPOLCMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC(=CC4=CC=CC=C43)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017315 | |
| Record name | JWH-210 3-Ethylnaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1547339-60-5 | |
| Record name | JWH-210 3-Ethylnaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(methylthio)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B594019.png)
